2-Chloro-5-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}benzamide
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Overview
Description
2-Chloro-5-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}benzamide is an organic compound with a complex structure that includes a chloro-substituted benzamide core and an ethoxy-hydroxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}benzamide typically involves a multi-step process. One common method includes the condensation of 2-chloro-5-aminobenzamide with 4-ethoxy-2-hydroxybenzaldehyde under acidic or basic conditions to form the desired Schiff base. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}benzamide can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
2-Chloro-5-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Chloro-5-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}benzamide involves its interaction with specific molecular targets. For example, its antimicrobial activity is attributed to its ability to bind to bacterial enzymes, inhibiting their function and leading to cell death. The compound may also interact with cellular pathways involved in inflammation and cancer, modulating the activity of key proteins and signaling molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-{[(4-methoxy-2-hydroxyphenyl)methylidene]amino}benzamide
- 2-Chloro-5-{[(4-hydroxyphenyl)methylidene]amino}benzamide
- 2-Chloro-5-{[(4-ethoxyphenyl)methylidene]amino}benzamide
Uniqueness
2-Chloro-5-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}benzamide is unique due to the presence of both ethoxy and hydroxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination of functional groups may enhance its solubility, stability, and interaction with biological targets compared to similar compounds .
Properties
Molecular Formula |
C16H15ClN2O3 |
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Molecular Weight |
318.75 g/mol |
IUPAC Name |
2-chloro-5-[(4-ethoxy-2-hydroxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C16H15ClN2O3/c1-2-22-12-5-3-10(15(20)8-12)9-19-11-4-6-14(17)13(7-11)16(18)21/h3-9,20H,2H2,1H3,(H2,18,21) |
InChI Key |
LLDONXQRYFFJMN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C=NC2=CC(=C(C=C2)Cl)C(=O)N)O |
Origin of Product |
United States |
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